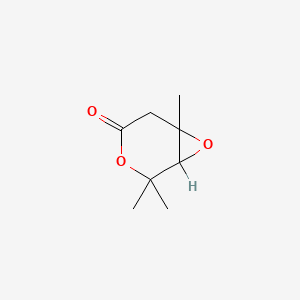
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-3,7-dioxa-bicyclo(410)heptan-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: This compound has a similar structure but includes a ketone functional group.
Uniqueness
This compound is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one, also known as a bicyclic compound with potential biological activities, has been the subject of various studies due to its structural uniqueness and potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₈O₂
- Molecular Weight : 208.2967 g/mol
- CAS Number : 23267-57-4
The mechanism of action for compounds in this class often involves:
- Inhibition of COX Enzymes : Some derivatives have shown selective inhibition of COX-2, which is implicated in tumorigenesis.
- Induction of Apoptosis : Studies indicate that certain bicyclic compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at the S and G2/M phases in cancer cells .
Study on Related Compounds
In a study assessing the anticancer potential of bicyclic derivatives similar to this compound:
- Compounds Tested : 7c, 7i, and 7j showed significant cytotoxicity with IC50 values lower than those for normal MRC5 cells.
- Findings : These compounds not only reduced tumor volume in Ehrlich solid carcinoma-bearing mice but also inhibited migration in wound-healing assays .
Pharmacological Profile
The pharmacological profile of this compound suggests:
- Anti-inflammatory Activity : Similar compounds have demonstrated moderate anti-inflammatory effects in animal models.
- Safety Profile : Some derivatives exhibit better gastrointestinal safety compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 208.2967 g/mol |
| CAS Number | 23267-57-4 |
| Anticancer Cell Lines | MCF7, HT29, A2780 |
| IC50 Range | 0.02 - 17.02 μM |
| Mechanisms of Action | COX inhibition, apoptosis |
| Safety Profile | Better than traditional NSAIDs |
Properties
CAS No. |
90482-37-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,2,6-trimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-one |
InChI |
InChI=1S/C8H12O3/c1-7(2)6-8(3,11-6)4-5(9)10-7/h6H,4H2,1-3H3 |
InChI Key |
LEXXDXZNAJZSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)(CC(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















